Compound 17 Statistically Outperforms KU-177 in Blocking Aha1-Stimulated P301L Tau Aggregation In Vitro
In a Thioflavin T (ThT) fluorescence assay using recombinant P301L tau, Hsp90, and Aha1, Compound 17 significantly inhibited Hsp90-mediated and Aha1-stimulated tau aggregation (p < 0.01 vs. Aha1-stimulated control) and was statistically more effective than the prototypical disruptor KU-177 (p < 0.05) [1]. This represents a direct functional superiority in a disease-relevant in vitro model of tauopathy.
| Evidence Dimension | Inhibition of Aha1-stimulated P301L tau aggregation (ThT fluorescence) |
|---|---|
| Target Compound Data | Significant inhibition vs. Aha1-stimulated control (p < 0.01); more effective than KU-177 (p < 0.05) |
| Comparator Or Baseline | KU-177: also inhibited aggregation but was significantly less effective (p < 0.05 vs. Compound 17) |
| Quantified Difference | Compound 17 > KU-177 in reducing tau aggregation (statistically significant, p < 0.05) |
| Conditions | Recombinant P301L tau, Hsp90, Aha1; ThT fluorescence assay; in vitro biochemical assay |
Why This Matters
Demonstrates superior functional efficacy against pathological tau aggregation compared to KU-177, the most widely used Aha1/Hsp90 disruptor reference compound, directly informing compound selection for tauopathy research programs.
- [1] Keegan BM, Catalfano KC, Banerjee M, Blagg BSJ. Synthesis and Evaluation of Small Molecule Disruptors of the Aha1/Hsp90 Complex for the Reduction of Tau Aggregation. ACS Med Chem Lett. 2022;13(5):827-832. doi:10.1021/acsmedchemlett.2c00064 View Source
